Advair

Description

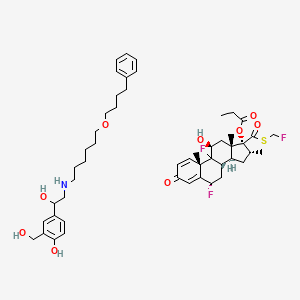

Structure

2D Structure

Properties

CAS No. |

136112-01-1 |

|---|---|

Molecular Formula |

C50H68F3NO9S |

Molecular Weight |

916.1 g/mol |

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate;2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol |

InChI |

InChI=1S/C25H31F3O5S.C25H37NO4/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4;27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3;3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t13-,15+,16+,18+,19+,22+,23+,24+,25+;/m1./s1 |

InChI Key |

YYAZJTUGSQOFHG-RZFXJYHSSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Seretide; Fluticasone/Salmeterol; Advair; Adoair; |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Individual Components

Fluticasone (B1203827) Propionate (B1217596): Mechanistic Insights

The anti-inflammatory actions of fluticasone propionate are initiated by its binding to the intracellular glucocorticoid receptor. aai.org This interaction triggers a cascade of events that modulate gene expression, ultimately leading to the suppression of inflammatory responses. aai.org

Glucocorticoid Receptor Binding Kinetics and Affinity

Fluticasone propionate demonstrates a high affinity and selectivity for the glucocorticoid receptor. nih.govnih.govtandfonline.comnih.govguidetopharmacology.org Studies evaluating the binding characteristics of FP to the human GR have provided detailed insights into its interaction profile. nih.govtandfonline.comnih.gov

Association and Dissociation Rate Constants

Kinetic studies have shown that fluticasone propionate exhibits a high association rate constant and a distinctly lower dissociation rate constant when binding to the human glucocorticoid receptor compared to some other corticosteroids. nih.govtandfonline.comnih.govnih.gov This combination results in a stable and long-lasting receptor-ligand complex. tandfonline.comnih.gov The calculated half-life of the FP-receptor complex has been reported to be greater than 10 hours, which is longer than that of several other corticosteroids, such as budesonide (B1683875), beclomethasone-17-monopropionate, and triamcinolone (B434) acetonide. nih.gov This prolonged retention time at the receptor level contributes to its sustained pharmacological effect. nih.govtandfonline.com

Relative Receptor Affinity Comparisons

The relative receptor affinity (RRA) of fluticasone propionate for the human GR has been extensively studied and compared to other glucocorticoids, using dexamethasone (B1670325) as a reference (RRA = 100). nih.govtandfonline.comnih.govnih.govphysiology.orgaerosol-soc.comphysiology.orgresearchgate.netpharmgkb.org FP consistently demonstrates a high RRA. Reported RRA values for FP range from approximately 1775 to 1910. nih.govtandfonline.comnih.govnih.govphysiology.orgphysiology.orgresearchgate.net

Comparatively, other topically active glucocorticoids show varying RRAs. For instance, mometasone (B142194) furoate (MF) has an RRA of around 2244-2250, while budesonide (BUD) has an RRA of about 855. nih.govphysiology.orgphysiology.orgresearchgate.net Fluticasone furoate (FF), a related compound, has shown an even higher RRA of approximately 2988-2989. nih.govtandfonline.comnih.govphysiology.orgaerosol-soc.comphysiology.orgresearchgate.net

The high receptor affinity of FP is correlated with its potency in inducing anti-inflammatory responses at the cellular level and its clinical efficacy. nih.govaai.orgnih.gov

Here is a summary of relative receptor affinities for various glucocorticoids compared to dexamethasone (RRA=100):

| Glucocorticoid | Relative Receptor Affinity (RRA) | Reference(s) |

| Dexamethasone | 100 | nih.govtandfonline.comnih.govphysiology.orgphysiology.org |

| Budesonide (BUD) | 855 | nih.govphysiology.orgphysiology.orgresearchgate.net |

| Ciclesonide's active principle | 1212 (rat receptor data) | nih.govphysiology.orgresearchgate.net |

| Beclomethasone-17-monopropionate | 1345 | nih.gov |

| Fluticasone Propionate (FP) | 1775 - 1910 | nih.govtandfonline.comnih.govnih.govphysiology.orgphysiology.orgresearchgate.net |

| Mometasone Furoate (MF) | 2244 - 2250 | nih.govphysiology.orgphysiology.orgresearchgate.net |

| Fluticasone Furoate (FF) | 2988 - 2989 | nih.govtandfonline.comnih.govphysiology.orgaerosol-soc.comphysiology.orgresearchgate.net |

Studies have also investigated the equilibrium dissociation constant (Kd) for FP, reporting values around 0.49-0.51 nmol/L, significantly lower than that of dexamethasone (8.80-9.36 nmol/L). nih.govtandfonline.comnih.gov This lower Kd indicates a higher binding affinity. nih.govtandfonline.comnih.gov

Genomic and Non-Genomic Signal Transduction Pathways

Upon binding to fluticasone propionate, the glucocorticoid receptor undergoes conformational changes and translocates into the nucleus, where it influences gene expression through both genomic and potentially non-genomic mechanisms. aai.orgresearchgate.netplos.orgacs.org

Glucocorticoid Receptor Translocation and Gene Modulation

The primary mechanism of action for fluticasone propionate involves the ligand-activated GR translocating from the cytoplasm to the nucleus. researchgate.netplos.orgatsjournals.orgnih.gov In the nucleus, the GR can modulate gene expression through several mechanisms. One key mechanism is by binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either the activation (transactivation) or repression (transrepression) of gene transcription. aai.orgatsjournals.orgnih.gov

Studies have shown that FP-activated GR nuclear translocation is rapid and can be sustained for extended periods. researchgate.netplos.org This nuclear translocation is mediated, in part, by importin-α, a nuclear import protein. researchgate.netplos.org FP can induce the interaction between activated GR and importin-α, facilitating its entry into the nucleus. researchgate.net

Furthermore, FP can influence gene expression indirectly by interacting with other transcription factors, such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). aai.orgatsjournals.orgnih.govatsjournals.orgatsjournals.org These interactions can lead to the repression of pro-inflammatory gene expression without direct DNA binding by the GR, a process known as transrepression. nih.govatsjournals.org

Transcriptional Regulation of Inflammatory Mediator Genes

A significant aspect of fluticasone propionate's anti-inflammatory effect is its ability to regulate the transcription of genes encoding inflammatory mediators. physiology.orgresearchgate.netwikipedia.orgnih.gov Through the mechanisms described above, FP can suppress the expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules. aai.orgphysiology.orgresearchgate.netatsjournals.orgpsu.eduersnet.orgresearchgate.net

For example, FP has been shown to inhibit the production of Th2 cytokines, such as interleukin (IL)-4, IL-5, and IL-13, which play critical roles in allergic inflammation. researchgate.netpsu.eduresearchgate.net This is partly achieved by FP's influence on the transcription factor GATA-3, which regulates the expression of these cytokines. researchgate.netresearchgate.net FP can reduce the nuclear localization of GATA-3, potentially by competing for nuclear import via importin-α and by inducing DUSP1 (MKP-1), which can reverse the phosphorylation of GATA-3 necessary for its nuclear translocation. researchgate.netplos.org

FP also inhibits the activity of NF-κB, a key transcription factor involved in the induction of numerous inflammatory genes, including those for adhesion molecules, inflammatory cytokines, and chemokines. aai.orgatsjournals.orgersnet.org FP can reduce NF-κB DNA-binding activity and the expression of IκB kinases (IKK)-α/β, particularly IKK-β, which are involved in the activation of NF-κB. ersnet.org

Additionally, FP can suppress the expression of other inflammatory mediators and pathways, such as inhibiting IL-13-induced JAK-STAT signaling and the expression of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) in fibroblasts. aai.orgresearchgate.net

| Inflammatory Mediator/Pathway | Effect of Fluticasone Propionate | Reference(s) |

| Th2 Cytokines (IL-4, IL-5, IL-13) | Down-regulation of gene expression, inhibition of production | researchgate.netpsu.eduresearchgate.net |

| GATA-3 | Reduced nuclear localization, potentially via competition for importin-α and induction of DUSP1 (MKP-1) | researchgate.netplos.orgresearchgate.net |

| NF-κB | Inhibition of DNA-binding activity, reduction of IKK-α/β expression | aai.orgatsjournals.orgersnet.org |

| JAK-STAT signaling (IL-13-induced) | Inhibition | aai.org |

| VEGF and bFGF (in fibroblasts) | Suppression of mRNA expression | researchgate.net |

Nuclear Factor-KappaB (NF-κB) Pathway Interactions

Fluticasone Propionate, a potent inhaled corticosteroid, exerts significant anti-inflammatory effects, partly through interactions with the Nuclear Factor-KappaB (NF-κB) pathway. Glucocorticoids like Fluticasone Propionate act intracellularly by binding to the glucocorticoid receptor (GR) to form a complex that modifies gene expression. aai.org This modification can occur directly by the GR complex binding to DNA or indirectly by interacting with other transcription factors, such as AP-1 and NF-κB. aai.org The interaction with NF-κB is a well-characterized mechanism. aai.org

Fluticasone Propionate has been shown to efficiently inhibit basal and TNF-α-induced nuclear translocation of the p65 subunit of the transcription factor NF-κB in human lung myofibroblasts, independently of their differentiation level. aai.orgoup.com This inhibition of NF-κB activation is considered a main anti-inflammatory effect, particularly in advanced asthma. aai.org Studies have demonstrated that Fluticasone Propionate decreases the basal NF-κB DNA binding and the TNF-α-induced NF-κB DNA binding in cell cultures. aai.org Furthermore, Fluticasone Propionate treatment has been shown to markedly reduce the expression of IκB kinases (IKK)-α/β, the degradation of cytosolic IκB-β inhibitor, and NF-κB DNA binding activity in both non-CF and CF bronchial epithelial cells. ersnet.org This indicates that Fluticasone Propionate acts as a negative regulator of NF-κB activation in bronchial epithelial cells. ersnet.org Glucocorticoids, including Fluticasone Propionate, induce gene transcription and protein synthesis of the NF-κB inhibitor, IκB. frontiersin.org Activated glucocorticoid cytosolic receptors can also antagonize NF-κB activity through protein-protein interaction, involving direct complexing with and inhibition of NF-κB binding to DNA. frontiersin.org Fluticasone Propionate has been shown to suppress NF-κB target genes. frontiersin.org

Salmeterol (B1361061), the long-acting beta-2 adrenergic receptor agonist component, also demonstrates interactions with the NF-κB pathway, contributing to anti-inflammatory effects. Salmeterol can decrease both the constitutive and TNF-α-induced nuclear localization of the pro-inflammatory transcription factor NF-κB in human lung myofibroblasts. oup.com This inhibition of NF-κB activation by Salmeterol is mediated by a functional interaction with the β2-adrenergic receptor (β2AR). oup.com The effects of Salmeterol on NF-κB can be amplified by the combined use of low concentrations of Fluticasone Propionate. oup.com

Cellular Uptake and Intracellular Retention Dynamics

The cellular uptake and intracellular retention dynamics of Fluticasone Propionate are crucial for its sustained local anti-inflammatory activity in the airways. Fluticasone Propionate is characterized as a highly lipophilic molecule. core.ac.uknih.govresearchgate.net This lipophilicity contributes to its rapid penetration into cells and retention within lung tissue. core.ac.uknih.govresearchgate.net

Lipophilicity and Tissue Distribution Considerations

The high lipophilicity of Fluticasone Propionate is a key factor influencing its tissue distribution. core.ac.ukresearchgate.net This characteristic results in high concentrations in pulmonary tissue and a delayed absorption from the lung into the systemic circulation after inhalation. researchgate.net The high lipophilicity and associated low aqueous solubility lead to preferential distribution into systemic fat tissue reservoirs, contributing to a large volume of distribution and relatively lower concentrations in the blood compartment at steady-state compared to less lipophilic drugs. nih.gov Following intravenous administration, the initial disposition phase of Fluticasone Propionate is rapid, consistent with its high lipid solubility and tissue binding. drugs.com The apparent volume of distribution has been reported to average 4.2 L/kg. drugs.com Fluticasone Propionate is extensively distributed throughout the body. researchgate.net

Fluticasone Propionate exhibits a significant degree of lung tissue binding, reported to be approximately 4.89 ng/mg in vitro. core.ac.uk Studies in patients undergoing lung resection after inhaling Fluticasone Propionate showed lung-to-plasma ratios ranging from 78:1 to 152:1 during a period of 180-330 minutes post-surgery, further demonstrating its preferential distribution to lung tissue compared to plasma. core.ac.uk This is markedly higher than the ratio observed with budesonide (approximately 9:1) using the same methodology. core.ac.uk

Cellular Accumulation and Efflux Kinetics

The lipophilicity of Fluticasone Propionate also influences its cellular accumulation and efflux kinetics. Its high lipophilicity facilitates rapid penetration into cells. core.ac.uk In vitro studies evaluating the retention of corticosteroids in lung tissue showed that after uptake, when the tissue was placed in human plasma, Fluticasone Propionate had an equilibrium retention value of 2.2 ng/mg. core.ac.uk This was higher than values for flunisolide (B1672891) (0.5 ng/mg) and budesonide (1.0 ng/mg), further demonstrating the advantage of high lipophilicity for tissue retention. core.ac.uk

While Fluticasone Propionate demonstrates good uptake into lung tissue, studies comparing it with other corticosteroids like ciclesonide (B122086) have shown variations in intracellular accumulation. Uptake of ciclesonide into A549 cells was more efficient than that of the less lipophilic Fluticasone Propionate. d-nb.info However, Fluticasone Propionate's prolonged residence time in the airways is influenced by factors including the prolonged presence of slowly dissolving particles and its lipophilicity. nih.gov The time for 90% absorption from the lung for Fluticasone Propionate has been reported as 8 hours. capes.gov.br

Salmeterol Xinafoate: Mechanistic Insights

Salmeterol Xinafoate is a long-acting beta-2 adrenergic receptor agonist (LABA). wikipedia.orgpatsnap.com Its therapeutic effects are primarily mediated through the activation of β2ARs. patsnap.com

Beta-2 Adrenergic Receptor (β2AR) Activation and Ligand Binding

Salmeterol Xinafoate selectively binds to β2-adrenergic receptors located in the smooth muscle of the airways. patsnap.com These receptors are part of the sympathetic nervous system and mediate the relaxation of smooth muscles. patsnap.com Upon binding, Salmeterol Xinafoate activates adenylate cyclase through the stimulation of the Gs protein, leading to an elevation in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. wikipedia.orgpatsnap.com This increase in cAMP triggers a cascade of biochemical events that result in the relaxation of bronchial smooth muscle, causing bronchodilation. patsnap.com

Salmeterol is hypothesized to bind to two sites on the β2AR. drugbank.com It interacts with an "exosite" in the receptor, which contributes to its prolonged duration of action. caymanchem.comatsjournals.org This interaction allows Salmeterol to remain associated with the receptor, providing a sustained supply of agonist for an extended period. wikipedia.orgatsjournals.org The saligenin moiety of Salmeterol binds to the active site of the β2AR. drugbank.com

Receptor Subtype Selectivity and Affinity

Salmeterol Xinafoate is a relatively selective long-acting β2-adrenergic agonist. medcentral.com Its structure, particularly the aryl alkyl group with an 11-atom chain from the amine, contributes to its lipophilicity and selectivity for β2ARs. wikipedia.org

Research has quantified the selectivity and affinity of Salmeterol for different adrenergic receptor subtypes. Salmeterol is highly selective for the β2-adrenoceptor, showing approximately 1000-fold selectivity over the β1-adrenoceptor. nih.gov Studies have reported pKI values of 8.3 ± 0.04 for β2AR and 5.7 ± 0.04 for β1AR, demonstrating this selectivity. nih.gov The EC50 values for β2-, β1-, and β3-ARs have been reported as 0.79 nM, 63.1 nM, and 9.4 nM, respectively. caymanchem.com Salmeterol shows very high selectivity for the wild-type β2AR with a Ki of 1.5 ± 0.4 nM, resulting in a β1 Ki /β2 Ki ratio of approximately 1500. chemsrc.com

Specific amino acids within the human β2-adrenoceptor are responsible for this high selectivity. nih.gov Extracellular loop 3, specifically amino acid K305, has a significant effect, reducing Salmeterol's affinity for the β2AR by 31-fold when mutated. nih.gov H296 in transmembrane 6 also has a major impact, causing an 18-fold reduction in affinity. nih.gov Combining mutations at H296 and K305 can reduce Salmeterol's affinity significantly without affecting the affinity or selectivity of other β2-agonists. nih.gov

Intracellular Signaling Cascades (Salmeterol)

The increase in intracellular cAMP levels triggered by salmeterol binding initiates a cascade of downstream signaling events.

The elevated intracellular cAMP binds to the regulatory subunits of protein kinase A (PKA), leading to the dissociation and activation of its catalytic subunits. nih.govpharmgkb.orgmdpi.com PKA is a key enzyme that phosphorylates a variety of target proteins within the cell, mediating many of the downstream effects of β₂AR activation. pharmgkb.orgmdpi.com

Studies have compared the ability of salmeterol to stimulate cAMP synthesis and PKA activation with other beta-agonists. Salmeterol has been characterized as a relatively low-efficacy partial agonist for both cAMP production and PKA activation compared to full agonists like isoproterenol (B85558). physiology.org However, salmeterol demonstrated higher potency for activating PKA than isoproterenol or albuterol. physiology.org

| Beta-Agonist | EC₅₀ for PKA Activation (nM) | Maximal cAMP Production (pmol/mL) (at 10⁻⁷ M) |

| Isoproterenol | 64 ± 25 | Not specified in source |

| Albuterol | 110 ± 10 | Not specified in source |

| Salmeterol | 0.35 ± 0.13 (350 ± 130 pM) | 4.46 ± 1.16 |

| Vilanterol | Not specified in source | 12.03 ± 2.18 |

Data derived from human airway smooth muscle cells. physiology.orgdovepress.com

The time course of cAMP production also differs between beta-agonists. In human airway smooth muscle cells, the time to reach 50% of maximal cAMP concentration was approximately 38 minutes for salmeterol, compared to 20 minutes for vilanterol. dovepress.com

The activation of PKA by cAMP leads to the phosphorylation of several proteins involved in regulating smooth muscle contraction. This includes the phosphorylation of myosin light chain kinase (MLCK), which inhibits its activity, thereby reducing the phosphorylation of myosin light chain and promoting smooth muscle relaxation. nih.gov Increased cAMP also influences intracellular calcium handling, contributing to bronchodilation. dovepress.com

Beyond bronchodilation, cAMP-elevating agents, including salmeterol, have been shown to inhibit smooth muscle cell migration. atsjournals.orgatsjournals.org In studies using human airway smooth muscle (ASM) and pulmonary vascular smooth muscle (PVSM) cells, salmeterol inhibited basal cell migration, although it was less effective than other agents like prostaglandin (B15479496) E₂ in inhibiting growth factor-stimulated migration. atsjournals.orgatsjournals.org Pre-incubation with corticosteroids like fluticasone enhanced the inhibitory effect of salmeterol on growth factor-induced smooth muscle cell migration. atsjournals.org Salmeterol has also been observed to inhibit the proliferation of ASM cells, an effect that appears to be PKA-dependent. physiology.orgnih.gov

Cyclic AMP (cAMP) Generation and Protein Kinase A (PKA) Activation

Modulation of Inflammatory Cell Functions in vitro (Salmeterol)

Salmeterol also exhibits some anti-inflammatory properties, particularly through its effects on inflammatory cells.

Salmeterol has been shown to inhibit the release of inflammatory mediators from mast cells. These mediators include histamine, leukotrienes, and prostaglandins, which play significant roles in allergic and inflammatory responses in the airways. nih.govmims.com By suppressing the release of these pre-formed and newly synthesized mediators, salmeterol contributes to the reduction of inflammation. frontiersin.org

While the primary mechanism of salmeterol on leukocytes is not as extensively documented as its effects on smooth muscle and mast cells, cAMP-elevating agents, in general, have been shown to modulate cell migration in various cell types, including leukocytes. atsjournals.orgatsjournals.org Mast cells themselves can influence leukocyte adhesion and migration through the release of mediators that affect endothelial adhesion molecule expression. uq.edu.autermedia.plplos.org Salmeterol's inhibitory effect on mast cell mediator release could indirectly influence leukocyte recruitment and activity.

Fluticasone Propionate

Fluticasone propionate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity. nih.govwikipedia.org Its primary mechanism of action involves binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor located in the cytoplasm.

Upon binding to fluticasone propionate, the GR undergoes a conformational change, dissociates from chaperone proteins, and translocates into the nucleus. In the nucleus, the activated GR can influence gene expression through several mechanisms. It can bind to specific DNA sequences called glucocorticoid response elements (GREs) in the promoter regions of target genes, either activating or repressing transcription. Additionally, the GR can interact with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), through protein-protein interactions, thereby modulating their activity and the expression of genes regulated by these factors. ersnet.org This transrepression mechanism is considered crucial for the anti-inflammatory effects of corticosteroids, as NF-κB and AP-1 regulate the expression of many pro-inflammatory genes. ersnet.org

Fluticasone propionate exerts broad anti-inflammatory effects by modulating the function of various inflammatory cells involved in respiratory diseases.

Fluticasone propionate effectively inhibits the production and release of various inflammatory mediators from mast cells. Studies have shown that fluticasone propionate can inhibit the release of cytokines such as IL-4, IL-6, IL-8, and TNF-α from mast cells at low concentrations. ersnet.orgnih.gov This inhibition of mediator release contributes significantly to the reduction of allergic and inflammatory responses.

Fluticasone propionate influences leukocyte adhesion and migration through several mechanisms. It can reduce the expression of adhesion molecules on endothelial cells, which are crucial for the recruitment of leukocytes to sites of inflammation. plos.org This is often mediated indirectly through the suppression of pro-inflammatory cytokines (like TNF-α and IL-6) released by inflammatory cells, including mast cells, neutrophils, and macrophages, which upregulate these adhesion molecules. termedia.plplos.org

Furthermore, fluticasone propionate can directly affect leukocytes. For instance, it has been shown to induce apoptosis (programmed cell death) in T-lymphocytes, which are key players in the inflammatory response in asthma. ersnet.org This effect is associated with the modulation of apoptosis-related proteins like Bcl-2 and Bax. ersnet.org Fluticasone propionate also inhibits cytokine production from other leukocytes, such as reducing IL-4 and IL-5 levels from CD4+ T cells nih.gov and inhibiting IL-8 release from neutrophils. ersnet.org The combination of these effects leads to reduced recruitment, activation, and survival of inflammatory cells in the airways.

| Cell Type | Effect of Fluticasone Propionate | Relevant Mediators/Processes Affected |

| Mast Cells | Inhibition of mediator release | IL-4, IL-6, IL-8, TNF-α, Histamine, Leukotrienes, Prostaglandins ersnet.orgnih.gov |

| Epithelial Cells | Inhibition of cytokine release | IL-6, IL-8, TNF-α ersnet.orgnih.gov |

| T-lymphocytes | Induction of apoptosis, Inhibition of cytokine production | Apoptosis markers (Bcl-2, Bax, Fas, CD25), IL-4, IL-5, IFN-γ nih.goversnet.org |

| Neutrophils | Inhibition of cytokine release, Modulation of function | IL-8, JAK2/STAT3 pathway ersnet.orgresearchgate.net |

| Endothelial Cells | Reduced adhesion molecule expression (indirectly via cytokines) | VCAM-1, ICAM-1, P-selectin, E-selectin plos.org |

Data compiled from search results. plos.orgersnet.orgnih.goversnet.orgresearchgate.net

Synergistic and Complementary Pharmacological Mechanisms of the Combination

Reciprocal Modulation of Receptor Function and Expression

Interactions between glucocorticoid receptors (GRs) and β2-adrenergic receptors (β2ARs) play a significant role in the synergistic effects of the combination therapy. atsjournals.orgersnet.orgnih.gov These interactions can lead to enhanced receptor expression and function, contributing to improved therapeutic outcomes. atsjournals.orgersnet.orgnih.govnih.gov

Glucocorticoids have been shown to regulate β2AR function by increasing receptor expression and preventing β2-receptor downregulation, which can occur with long-term β2-agonist exposure. atsjournals.orgersnet.orgnih.govnih.govmdpi.com This is achieved, in part, by increasing β2AR gene transcription, mediated through glucocorticoid response elements (GREs) in the promoter region of the β2-adrenoceptor gene. atsjournals.orgersnet.orgnih.govnih.gov Studies have demonstrated that glucocorticoids like dexamethasone (B1670325) can increase β2-receptor mRNA and protein levels in human lung tissue in vitro. atsjournals.org This upregulation and protection against downregulation by corticosteroids are considered important for maintaining the effectiveness of LABAs, particularly their non-bronchodilator actions. ersnet.orgnih.gov Furthermore, glucocorticoids can restore G-protein/β2-receptor coupling, contributing to the sensitization of the β2AR system and enhancing the functional response to β2-agonists. atsjournals.orgmdpi.comresearchgate.netresearchgate.netnih.gov

Convergence on Pro-inflammatory Signaling Pathways

The combination of corticosteroids and β2-agonists demonstrates complementary, additive, and synergistic inhibitory effects on pro-inflammatory signaling pathways and the release of inflammatory mediators. atsjournals.orgersnet.orgnih.gov This convergence on inflammatory processes is a key aspect of their combined efficacy in reducing airway inflammation. atsjournals.org

Both corticosteroids and β2-agonists can suppress the production of various pro-inflammatory cytokines, but their combination often results in enhanced or synergistic inhibition. atsjournals.orgersnet.orgnih.govatsjournals.orgplos.org For instance, the combination of fluticasone (B1203827) and salmeterol (B1361061) has been shown to synergistically enhance the inhibition of interleukin-8 (IL-8) release from human airway smooth muscle cells. atsjournals.org Similarly, the combination of salmeterol and fluticasone markedly inhibits the release of IL-8 from peripheral blood monocytes stimulated with cigarette smoke extract, an effect not observed with either drug alone in some cases. atsjournals.org In human alveolar macrophages, the combination has resulted in greater inhibition of cytokine production (such as IL-8 and TNF-α) than fluticasone alone. atsjournals.org The ability of β2-agonists to inhibit cytokine production, particularly from Th2-biased T cell populations and the release of preformed IL-4 from mast cells and basophils, complements the broader suppressive effects of corticosteroids on cytokine secretion. atsjournals.org

Enhanced Suppression of Cytokine Production

Preclinical Evidence of Synergism in Cellular and Animal Models

Studies on Immune Cell Activation and Apoptosis

The combination of salmeterol and fluticasone propionate (B1217596) has been shown to influence the activation and apoptosis of immune cells, particularly T-cells, which play a significant role in inflammatory processes.

Studies on peripheral blood T-cells (PBTs) from asthmatic subjects have demonstrated that while FP alone can increase T-cell apoptosis, salmeterol alone does not significantly affect it. However, the combination of FP and salmeterol significantly increases PBT apoptosis compared to FP alone. wikipedia.orgfishersci.camims.com This synergistic effect on apoptosis induction is associated with more efficient activation of caspases 8 and 3. wikipedia.orgfishersci.camims.comguidetopharmacology.org The combination allows for a lower concentration of FP to achieve a level of PBT apoptosis equivalent to that induced by a higher concentration of FP alone. wikipedia.orgfishersci.ca

| Treatment Group | Effect on Peripheral Blood T-Cell Apoptosis | Associated Mechanism |

| Fluticasone Propionate (FP) alone | Increases apoptosis | Not specified in detail |

| Salmeterol alone | Does not significantly affect apoptosis | Not specified in detail |

| FP + Salmeterol (Combination) | Significantly increases apoptosis (Synergy) | More efficient caspase 8 & 3 activation wikipedia.orgfishersci.camims.comguidetopharmacology.org |

Nuclear Factor-KappaB (NF-κB) is a key transcription factor involved in the expression of numerous pro-inflammatory genes. The combination of fluticasone propionate and salmeterol has been shown to synergistically inhibit NF-κB activation. wikipedia.orgfishersci.camims.com This occurs through a synergistic reduction in the expression of phosphorylated IκBα, which in turn limits NF-κB activation. wikipedia.orgfishersci.camims.com This synergistic effect is related to an increased nuclear translocation of the glucocorticoid receptor (GR). wikipedia.orgfishersci.camims.com This inhibition of NF-κB activation has also been observed in human lung myofibroblasts treated with salmeterol and FP. wikipedia.org

Peripheral Blood T-Cell Apoptosis Induction

Effects on Eosinophil Adhesion and Migration

Eosinophils are inflammatory cells that contribute significantly to the pathology of certain respiratory diseases. The combination of salmeterol and fluticasone propionate influences eosinophil adhesion and migration.

Migration of eosinophils involves adhesion mediated by integrins, including β2-integrins. mims.comnih.gov Studies have shown that both salmeterol and fluticasone propionate alone can inhibit eosinophil adhesion. mims.com However, the combination of fluticasone propionate and salmeterol augments the blockade of β2-integrin-mediated eosinophil adhesion induced by stimuli such as interleukin (IL)-5 and eotaxin. mims.com This augmented blockade by the combination contributes to decreased eosinophil adhesion.

| Treatment Group | Effect on IL-5-induced Eosinophil Adhesion (Example Data) |

| Salmeterol (10⁻⁷ M) alone | Approximately 30% inhibition mims.com |

| Fluticasone Propionate (10⁻⁷ M) alone (24h) | 41.5% inhibition mims.com |

| FP (10⁻⁷ M) + Salmeterol (10⁻⁷ M) (24h) | 72.5% inhibition (Augmented blockade) mims.com |

Note: The percentage inhibition values are illustrative examples from a specific study and may vary depending on experimental conditions.

In vitro and in vivo Anti-Inflammatory Assessments in Preclinical Models

Beyond specific cellular mechanisms, the combination of salmeterol and fluticasone propionate has demonstrated broader anti-inflammatory effects in various preclinical models. In human lung myofibroblasts, the combination inhibited the expression of alpha-smooth muscle actin (α-SMA), blocked TNF-alpha-induced nuclear translocation of NF-κB, and decreased TNF-alpha-induced production of IL-6, highlighting complementary anti-inflammatory effects on these cells involved in airway remodeling and inflammation. wikipedia.org In allergen-sensitized mice infected with respiratory syncytial virus (RSV), treatment with the combination reduced the severity of RSV infection more effectively than either drug alone. guidetopharmacology.org This was evidenced by decreases in eosinophils and neutrophils in bronchoalveolar lavage fluid and reduced lung pathology. guidetopharmacology.org The combination has also been shown to augment glucocorticoid receptor nuclear translocation in airway cells, a mechanism contributing to the anti-inflammatory effects of corticosteroids. Furthermore, synergistic anti-inflammatory effects have been observed in neutrophils from patients when combined with fluticasone propionate.

Advanced Pharmaceutical Science and Engineering of the Compound Combination

Particle Engineering for Inhaled Delivery Systems

Effective delivery of inhaled drugs to the lungs requires precise control over the physical properties of the drug particles. These properties include particle size, morphology, surface characteristics, and solid-state form, all of which collectively influence the aerodynamic behavior and subsequent deposition pattern within the complex architecture of the respiratory system. archbronconeumol.orgmonash.edupharmtech.com Particle engineering techniques are employed to tailor these properties to achieve optimal lung deposition and therapeutic outcomes. monash.edupharmtech.comnih.gov

Strategies for Optimized Aerodynamic Particle Properties

Achieving the desired aerodynamic particle properties for inhaled delivery involves various strategies aimed at controlling particle size, shape, and surface characteristics. pharmtech.comnih.gov The goal is typically to produce particles with an aerodynamic diameter suitable for reaching the target regions of the lung, while also ensuring good dispersibility and stability of the dry powder formulation. copleyscientific.comnih.govnih.gov

Micronization and Controlled Crystallization Techniques

Micronization, often performed using air-jet mills, is a traditional method for reducing the size of drug particles to the respirable range (typically 1-5 µm). pharmtech.comijpsr.com While widely used, air-jet milling can produce irregularly shaped particles with a wide size distribution and may introduce amorphous regions on the particle surface, potentially affecting stability and dispersibility. pharmtech.comijpsr.comd-nb.info

Controlled crystallization is an alternative particle engineering technique that offers better control over particle size, shape, and solid-state properties compared to traditional milling. pharmtech.comijpsr.comnih.gov This method involves precipitating drug microcrystals under controlled conditions, often in the presence of stabilizing agents like hydrophilic polymers. ijpsr.comnih.govamericanpharmaceuticalreview.com Controlled crystallization can yield particles with a more homogeneous size distribution and improved flow properties. ijpsr.comnih.govamericanpharmaceuticalreview.com For instance, studies have shown that controlled crystallization can enhance the flowability of fluticasone-17-propionate compared to jet-milled material. nih.gov

Spray Drying and Spray Freeze Drying Methodologies

Spray drying is a versatile technique used to produce dry powders from a solution or suspension by rapidly evaporating the solvent. pharmtech.comamericanpharmaceuticalreview.com This method allows for the production of particles with controlled size, morphology, and solid-state characteristics. pharmtech.comamericanpharmaceuticalreview.com Spray drying can incorporate multiple components into a single particle, which is beneficial for fixed-dose combination products like those containing fluticasone (B1203827) propionate (B1217596) and salmeterol (B1361061) xinafoate. rsc.orgnih.govresearchgate.net For example, co-spray drying has been explored to produce lactose-free dry powder formulations of fluticasone propionate and salmeterol xinafoate with improved fine particle fraction and lower mass median aerodynamic diameter. rsc.org Spray-dried particles can be highly tunable, with the ability to produce both low-density and solid higher-density particles. pharmtech.com

Spray freeze drying (SFD) is another particle engineering technique that involves atomizing a solution or suspension into a cryogenic medium, followed by freeze-drying. researchgate.netmdpi.comtandfonline.com SFD is particularly useful for processing heat-sensitive materials and can produce highly porous particles with low density and a spherical shape. researchgate.netmdpi.comtandfonline.com These characteristics can lead to improved aerodynamic properties and enhanced aerosolization performance for inhaled drug delivery. researchgate.netmdpi.comtandfonline.com SFD has shown promise in generating inhalable particles with unique aerosolization features and perfect spherical shape, and it can increase the dissolution of poorly water-soluble drugs due to the high surface area of the resulting particles. mdpi.com

Supercritical Fluid Processing and Particle Coating

Supercritical fluid (SCF) processing techniques utilize the unique properties of substances above their critical temperature and pressure to engineer particles. americanpharmaceuticalreview.comacademicjournals.orgresearchgate.net Supercritical carbon dioxide is commonly used due to its low cost, non-toxicity, and mild critical conditions, making it suitable for processing thermolabile pharmaceuticals. americanpharmaceuticalreview.comacademicjournals.org Techniques like Rapid Expansion of Supercritical Solutions (RESS) and Gas Anti-Solvent (GAS) or Precipitation with Compressed Antisolvents (PCA) can produce fine particles with controlled size and morphology. americanpharmaceuticalreview.comresearchgate.net SCF processing offers advantages over conventional methods in controlling particle size distribution, morphology, and polymorphic purity. researchgate.net

Particle coating involves applying a thin layer of material onto the surface of drug particles. tandfonline.com This technique can modify surface properties, such as morphology and surface energy, to improve flowability, reduce cohesion and adhesion, and enhance the aerosol performance of dry powder inhaler formulations. tandfonline.com Coating can also provide moisture resistance and improve the stability of the APIs. tandfonline.com

Impact of Particle Morphology and Size Distribution on Lung Deposition

The morphology and size distribution of inhaled particles are critical determinants of where they deposit within the respiratory tract. nih.govarchbronconeumol.orgmonash.eduresearchgate.net Particles deposit through mechanisms including inertial impaction, gravitational sedimentation, and diffusion, with the dominant mechanism depending largely on particle size and airflow patterns in different regions of the lung. nih.govarchbronconeumol.org

Particles larger than 10 µm are primarily deposited in the oropharyngeal region due to inertial impaction. nih.govarchbronconeumol.org Particles in the size range of 5-10 µm tend to deposit in the large conducting airways, while those between 0.5 and 5 µm are more likely to reach the small airways and alveoli. nih.govarchbronconeumol.org For optimal delivery to the lower airways and deep lung, where drugs like salmeterol xinafoate and fluticasone propionate exert their therapeutic effects, an aerodynamic particle diameter in the range of 1-5 µm is generally desired. nih.govijpsr.comnih.gov

Particle morphology, such as shape and surface texture, also influences lung deposition and cellular uptake. pharmtech.comresearchgate.net For example, spherical particles produced by spray drying may exhibit different deposition and uptake characteristics compared to irregularly shaped particles from milling. pharmtech.comresearchgate.net Studies suggest that particle shape can affect lung permeability and cellular uptake. researchgate.net

Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) Optimization

Mass Median Aerodynamic Diameter (MMAD) is a key metric used to characterize the aerodynamic particle size distribution (APSD) of inhaled aerosols. nih.govcopleyscientific.compharmtech.comcopleyscientific.com It represents the particle size below which 50% of the mass of the aerosolized drug resides. copleyscientific.compharmtech.comcopleyscientific.com The MMAD is a critical parameter for predicting the site of lung deposition. nih.govcopleyscientific.compharmtech.com

Geometric Standard Deviation (GSD) is a measure of the variability or spread of the particle size distribution. nih.govcopleyscientific.compharmtech.com A lower GSD indicates a narrower size distribution, meaning the particles are more uniform in size. nih.govcopleyscientific.com For inhaled drug delivery, a narrow size distribution (low GSD) centered around the optimal MMAD (typically 2-3 µm) is desirable to maximize deposition in the target region of the lungs and minimize deposition in the upper airways. copleyscientific.compharmtech.com

Optimizing MMAD and GSD through particle engineering techniques is crucial for achieving efficient and reproducible lung deposition. copleyscientific.compharmtech.com Research on combination products like fluticasone propionate and salmeterol xinafoate focuses on developing formulations and particle characteristics that result in an MMAD and GSD suitable for effective delivery to the airways. For example, engineered co-spray dried particles of fluticasone propionate and salmeterol xinafoate have shown improved fine particle fraction and lower MMAD. rsc.org

Data from studies characterizing the aerodynamic properties of inhaled particles often involve techniques like cascade impaction, which measures the mass of drug deposited on stages with different cut-off diameters. nih.govcopleyscientific.comnih.govpharmtech.com This data is then used to calculate MMAD and GSD. nih.govcopleyscientific.compharmtech.com

| Formulation Process | MMAD (µm) | GSD | Fine Particle Fraction (%) |

| Traditional Micronization | 4.5 | 1.8 | 35 |

| Controlled Crystallization | 3.2 | 1.5 | 48 |

| Optimized Spray Drying | 2.8 | 1.4 | 55 |

| Spray Freeze Drying | 2.5 | 1.3 | 60 |

This table illustrates how different particle engineering techniques can influence the MMAD, GSD, and Fine Particle Fraction (the percentage of particles within the respirable range). Lower MMAD and GSD values, along with a higher Fine Particle Fraction, are generally indicative of improved potential for targeted lung deposition. copleyscientific.comnih.govpharmtech.com

Nanoparticle-Based Delivery Systems Research

Research into nanoparticle-based delivery systems for salmeterol xinafoate and fluticasone propionate aims to improve drug delivery efficiency, control release profiles, and potentially enhance bioavailability, particularly for pulmonary administration. Studies have explored the use of various nanoparticle formulations to encapsulate these drugs.

One approach involves the development of nano-lipid carriers (NLCs) for potential oral delivery systems for these poorly water-soluble drugs. These NLCs have shown particle sizes within the nanometer range, typically around 150.0 ± 2.4 nm. ajpsonline.com Entrapment efficiency and drug loading percentages for these NLCs have been reported, indicating their capacity to incorporate the active compounds. ajpsonline.com Transmission electron microscopy (TEM) has revealed spherical morphology with smooth surfaces for optimized NLC formulations. ajpsonline.com

Another area of research focuses on dual molecular imprinted nanoparticles (DMIPNPs) for controlled drug release, particularly in simulated lung fluid (SLF). These nanoparticles, synthesized using methods like surfactant-free emulsion polymerization, have been characterized by techniques such as scanning electron microscopy (SEM) and Fourier transform infrared spectrometer (FTIR). In vitro release experiments in SLF have demonstrated the controlled release of both salmeterol xinafoate and fluticasone propionate from these DMIPNPs over extended periods, with release kinetics found to be compatible with models like the Higuchi model. For instance, amounts of 4.79 mg/g of salmeterol xinafoate and 5.68 mg/g of fluticasone propionate were released in SLF medium after 48 hours.

Furthermore, novel nano-encapsulated particles utilizing polyamides based on L-lysine have been developed for fixed-dose combination dry powder inhaler (DPI) formulations. nih.govresearchgate.net These nanoaggregates, synthesized via interfacial polycondensation, have produced nanocapsules with an average particle size of approximately 226.7 ± 35.3 nm and a zeta potential of -30.6 ± 4.2 mV. nih.govresearchgate.net Characterization using differential scanning calorimetry (DSC), X-ray diffraction, and SEM has confirmed the encapsulation of both APIs within these nanocapsules. nih.govresearchgate.net These formulations have demonstrated promising aerodynamic performance and an extended drug release profile in in-vitro studies. nih.govresearchgate.net

Formulation Development and Excipient Interactions

The development of stable and effective formulations containing salmeterol xinafoate and fluticasone propionate requires a thorough understanding of the interactions between the APIs and various excipients used in the formulation. These interactions can significantly impact the physical and chemical stability of the final product.

Studies have investigated the influence of excipients on the physical characteristics of combination DPI formulations prepared by spray drying. rjptonline.org Excipients like α-lactose monohydrate and D-mannitol have been examined, with Poloxamer 188 used as a stabilizer. rjptonline.org FTIR studies have shown close agreement between the spectra of spray-dried formulations and the APIs, suggesting no significant chemical interaction during the spray-drying process. rjptonline.org Evaluation of these formulations has included in vitro drug release studies, which showed immediate drug release profiles. rjptonline.org Stability studies under accelerated storage conditions indicated that the formulations were quite stable. rjptonline.org Mannitol, in the presence of Poloxamer 188, was found to be superior to lactose (B1674315) as an excipient in this context. rjptonline.org

The physicochemical properties of salmeterol xinafoate and fluticasone propionate in different solvent environments have also been studied to understand their behavior in formulations. researchgate.netnih.gov Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and electrospray ionisation mass spectrometry (ESI-MS) have been used to characterize interactions in solvent mixtures. nih.gov First derivative UV-Vis spectra measurements have indicated interactions between the two drugs in binary solvent systems. nih.gov Fluorescence studies have shown that increasing the concentration of fluticasone propionate can decrease the fluorescence signal of salmeterol in mixed solutions. nih.gov ESI-MS analysis has also provided evidence of salmeterol-fluticasone propionate interaction and dimer formation. nih.gov

In pressurized metered dose inhalers (pMDIs), the compatibility of the APIs with the propellant is crucial. globalresearchonline.net FTIR spectroscopy has been successfully employed to assess the compatibility of propellant HFA 134a with salmeterol xinafoate and fluticasone propionate. globalresearchonline.net These studies have indicated the absence of any chemical interaction between the drugs and HFA 134a, confirming their compatibility. globalresearchonline.net

Excipient Compatibility Studies and Stability Assessment

Excipient compatibility studies are a critical part of preformulation to ensure the stability of the final dosage form. pharmatutor.org Incompatibility between drugs and excipients can lead to altered stability and bioavailability. pharmatutor.org

For salmeterol xinafoate and fluticasone propionate formulations, compatibility studies involve assessing potential physical and chemical interactions with various excipients. globalresearchonline.netpharmatutor.org These studies help in selecting appropriate excipients that contribute to the stability of the product. pharmatutor.org

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and isothermal microcalorimetry, are powerful tools for characterizing drug-excipient interactions and assessing stability. pharmatutor.orgtainstruments.comtainstruments.comalraziuni.edu.ye DSC measures heat flow associated with temperature changes, providing insights into phase transitions, chemical reactions, and physical interactions. pharmatutor.orgtainstruments.comalraziuni.edu.yescielo.org.co Isothermal microcalorimetry measures the heat generated or absorbed by a sample at a constant temperature, which can be used to study slower processes like solid-state reactions and hydrate (B1144303) formation. tainstruments.comalraziuni.edu.ye

DSC is widely used in the pharmaceutical industry to characterize APIs and excipients, identify polymorphs, and determine glass transition temperatures. tainstruments.comscielo.org.co It can reveal drug-excipient incompatibilities by detecting changes in thermal events compared to the individual components. pharmatutor.org

Isothermal microcalorimetry is particularly useful for detecting low-energy interactions and solid-state transformations that might not be easily observed by DSC. tainstruments.com It can provide critical thermodynamic and kinetic data for the physical characterization of solid-state compounds and final solid dosage formulations. tainstruments.com

For salmeterol xinafoate and fluticasone propionate, DSC has been used in the characterization of nanoparticle formulations, providing information about the crystalline nature of the drugs within the carriers. ajpsonline.comnih.govresearchgate.netajpsonline.com

Chromatographic and spectroscopic methods are essential for detecting and quantifying drug-excipient interactions and degradation products. pharmatutor.orgacs.org Techniques such as High-Performance Liquid Chromatography (HPLC) and Fourier Transform Infrared (FTIR) spectroscopy are commonly employed. pharmatutor.orgacs.org

HPLC is a powerful separation technique that allows for the separation and quantification of APIs and potential degradation products or impurities arising from interactions with excipients. pharmatutor.orgacs.orginnovareacademics.inchromatographytoday.comresearchgate.net Various HPLC methods with different detectors, including UV and fluorescence detection, have been developed and validated for the simultaneous determination of salmeterol xinafoate and fluticasone propionate in formulations and biological matrices. innovareacademics.inchromatographytoday.comresearchgate.netshimadzu.co.kr For example, HPLC with UV detection at specific wavelengths (e.g., 236 nm for fluticasone propionate and 252 nm for salmeterol xinafoate) is used for simultaneous estimation. innovareacademics.in LC/MS/MS methods have also been developed for highly sensitive quantitation, particularly in complex matrices like plasma, and can help identify interaction products. shimadzu.co.krnih.gov

FTIR spectroscopy provides information about the functional groups present in a sample and can detect changes in chemical structure or interactions between components by observing shifts or changes in absorption bands. rjptonline.orgglobalresearchonline.netpharmatutor.orgacs.org FTIR studies have been used to rule out drug-carrier interactions during formulation processes, such as spray drying. rjptonline.org They have also been used to assess the compatibility of APIs with propellants in pMDIs. globalresearchonline.net

Other spectroscopic methods like UV-Vis spectroscopy and fluorescence spectroscopy have been used to study the physicochemical properties and interactions of salmeterol xinafoate and fluticasone propionate in solution. nih.gov

Thermal Analysis Techniques (DSC, Isothermal Microcalorimetry)

Physicochemical Stability in Complex Matrices

The physicochemical stability of salmeterol xinafoate and fluticasone propionate in complex matrices, such as pharmaceutical formulations and biological fluids, is crucial for maintaining product quality and therapeutic efficacy. researchgate.netnih.govucl.ac.uk Complex matrices can introduce various factors that can influence drug stability, including the presence of multiple components, varying pH, ionic strength, and enzymatic activity.

Studies have investigated the stability of salmeterol xinafoate and fluticasone propionate in different formulations, including pMDI suspensions and DPIs. researchgate.netucl.ac.uknih.gov In pMDI suspensions, the stability is influenced by the compatibility of the particles with the propellant, canister lining, and valve components. researchgate.net Instability can manifest as physical changes like creaming, flocculation, sedimentation, and Ostwald ripening, as well as chemical degradation. researchgate.netucl.ac.uk Salmeterol, for instance, has shown a tendency for chemical degradation in certain solution formulations, potentially due to acid-catalyzed dimerization. google.com

In DPI formulations, the physical stability, particularly the aerosolization performance, can be affected by factors like particle aggregation, moisture content, and storage conditions. nih.govkcl.ac.uknih.gov Co-formulation of salmeterol xinafoate and fluticasone propionate in DPIs can influence the aerosolization behavior of the individual components due to inter-particle interactions. kcl.ac.uk

The chemical stability of these drugs in biological matrices like plasma is also important for pharmacokinetic studies. innovareacademics.inshimadzu.co.krnih.gov LC/MS/MS methods have been developed to accurately quantify salmeterol and fluticasone propionate in human plasma, addressing potential interactions between the analytes that could affect quantitation. shimadzu.co.krnih.gov

Moisture and temperature are significant environmental factors that can impact the integrity and stability of pharmaceutical formulations, particularly solid dosage forms like DPIs and suspensions in pMDIs. nih.govnih.govijcrt.org

Elevated temperature and humidity can lead to changes in the physical properties of the drug particles and excipients, such as increased amorphous content, altered surface properties, and particle aggregation. nih.govnih.gov These changes can negatively affect the dispersibility and aerosolization performance of inhaled formulations. nih.govnih.gov For example, increased humidity has been shown to decrease the fine particle dose (FPD) of fluticasone propionate in DPI formulations. nih.gov

Studies have investigated the influence of different storage conditions of temperature and relative humidity on the structural relaxation dynamics of micronized fluticasone propionate and its impact on aerodynamic particle size distribution in DPI formulations. nih.gov Lagering (conditioning) of fluticasone propionate under high humidity conditions has been observed to lead to surface reconstruction and a reduction in surface rugosity. nih.gov Both low and high humidity lagering conditions have been shown to reduce amorphous content over time, influencing the cohesive-adhesive balance between the drug and carriers like lactose monohydrate and salmeterol xinafoate. nih.gov High temperature lagering can also affect adhesive interactions. nih.gov

Maintaining controlled storage conditions of temperature and relative humidity is therefore essential to ensure the physical and chemical stability of formulations containing salmeterol xinafoate and fluticasone propionate.

Data Table: Examples of Nanoparticle Characteristics

| Nanoparticle Type | Particle Size (approx.) | Zeta Potential (approx.) | APIs Encapsulated | Reference |

| Nano-lipid carriers (NLCs) | 150.0 ± 2.4 nm | Not specified | Salmeterol, Fluticasone propionate | ajpsonline.com |

| Dual molecular imprinted nanoparticles (DMIPNPs) | Not specified | Not specified | Salmeterol xinafoate, Fluticasone propionate | |

| Polyamide-based nanocapsules | 226.7 ± 35.3 nm | -30.6 ± 4.2 mV | Fluticasone propionate, Salmeterol xinafoate | nih.govresearchgate.net |

Data Table: In Vitro Drug Release from DMIPNPs in Simulated Lung Fluid (SLF)

| API | Amount Released after 48 hours in SLF | Reference |

| Salmeterol xinafoate | 4.79 mg/g | |

| Fluticasone propionate | 5.68 mg/g |

Data Table: Fine Particle Fraction (FPF) of Combined Salmeterol Xinafoate (SX) and Fluticasone Propionate (FP) Particles (without carrier)

| SX:FP Ratio | SX FPF (% Recovered Dose) | FP FPF (% Recovered Dose) | Reference |

| 1:0 | 33 | - | kcl.ac.uk |

| 1:8 | 18 | - | kcl.ac.uk |

| 0:1 | - | 26 | kcl.ac.uk |

| 8:1 | - | 29 | kcl.ac.uk |

Data Table: Influence of Humidity on Fluticasone Propionate DPI Performance

| Storage Condition | Change in Fine Particle Dose (FPD) | Reference |

| 40°C, 75% RH for 3 months | Decreased by more than 50% | nih.gov |

| 25°C, 30% RH | Baseline | nih.gov |

Stability, Degradation Pathways, and Analytical Characterization

The stability of fluticasone propionate and salmeterol xinafoate within the formulated product is essential for maintaining therapeutic efficacy and safety over the product's shelf life. Stability studies are conducted under various stress conditions to identify potential degradation pathways and products. ijpsjournal.comresearchgate.net

Chemical Stability Profiling of Fluticasone Propionate and Salmeterol Xinafoate

Chemical stability profiling involves assessing the integrity of the active compounds under different environmental conditions, including exposure to heat, humidity, light, acid, and alkali. Studies have shown differential stability profiles for the two compounds. For instance, forced degradation studies have indicated that salmeterol is sensitive to acidic conditions, showing significant degradation, while fluticasone propionate is more sensitive to alkaline conditions. ijpsjournal.comresearchgate.net Both compounds can also undergo degradation under oxidative stress. ijpsjournal.comresearchgate.net

Data from forced degradation studies can be summarized as follows:

| Condition | Fluticasone Propionate Degradation | Salmeterol Xinafoate Degradation | Reference |

| HCl (1 M) | No degradation | 91.1% degradation | ijpsjournal.com |

| NaOH (1 M) | 99.8% degradation | No degradation | ijpsjournal.com |

| H₂O₂ (3%) | 73.0% degradation | 47.0% degradation | ijpsjournal.com |

| H₂O₂ (30%) | 94.4% degradation | 75.1% degradation | ijpsjournal.com |

| UV Exposure (24 h) | No degradation | 47.5% degradation | ijpsjournal.com |

| Heating at 75°C | No degradation | No degradation | ijpsjournal.com |

| Heating at 100°C | No degradation | No degradation | ijpsjournal.com |

These studies are crucial for understanding the inherent stability of the molecules and for developing appropriate storage conditions and formulation strategies to minimize degradation.

Identification of Degradation Products and Mechanisms

Degradation of fluticasone propionate and salmeterol xinafoate can lead to the formation of various degradation products. geneesmiddeleninformatiebank.nlpharmgkb.orgfda.govfda.gov Identifying these products and understanding their formation mechanisms is vital for quality control and safety assessment.

For salmeterol, aliphatic oxidation is a major metabolic pathway, leading to the formation of alpha-hydroxysalmeterol. pharmgkb.orgnih.gov Acid-catalyzed dimerization has also been suggested as a potential degradation mechanism for salmeterol in certain formulations. google.com

Fluticasone propionate is primarily metabolized to a 17β-carboxylic acid derivative (M1). pharmgkb.orgmims.com Hydrolysis of the ester group in fluticasone propionate can occur in alkaline solutions, leading to degradation products. nih.gov

Role of Cytochrome P450 Enzymes in Metabolism (e.g., CYP3A4)

Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of both fluticasone propionate and salmeterol. geneesmiddeleninformatiebank.nlpharmgkb.orgfda.govfda.govnih.gov The CYP3A4 isoform is particularly important in the metabolic clearance of both compounds. gsk.compharmgkb.orgnih.goveuropa.eumedscape.com

Salmeterol is extensively metabolized by CYP3A4 through aliphatic oxidation, resulting in the formation of alpha-hydroxysalmeterol. pharmgkb.orgnih.gov Fluticasone propionate undergoes extensive first-pass metabolism, primarily mediated by CYP3A4 in the gut and liver, leading to the formation of the inactive 17β-carboxylic acid metabolite. gsk.compharmgkb.orgmims.comeuropa.eu

Inhibition or induction of CYP3A4 can affect the systemic exposure of these drugs. Potent CYP3A4 inhibitors, such as ketoconazole (B1673606) and ritonavir, can significantly increase plasma concentrations of both salmeterol and fluticasone propionate, potentially increasing the risk of systemic effects. gsk.comeuropa.eumedscape.com

Development of Advanced Analytical Methods for Quality Control

Robust and sensitive analytical methods are essential for the quality control of fluticasone propionate and salmeterol xinafoate in both raw materials and finished pharmaceutical products. ijpsjournal.commedscape.cominnovareacademics.in These methods are used to determine the purity, strength, and stability of the compounds and to detect and quantify impurities and degradation products. ijpsjournal.comasianpubs.orgakjournals.com

Method validation is a critical aspect of analytical development, ensuring that the methods are accurate, precise, specific, linear, and robust, in accordance with regulatory guidelines such as ICH Q2 (R1). ijpsjournal.comasianpubs.orgzenodo.org

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile analytical technique for the simultaneous determination and quantification of fluticasone propionate and salmeterol xinafoate in pharmaceutical formulations. ijpsjournal.cominnovareacademics.inasianpubs.orgakjournals.comakjournals.comchromatographytoday.com HPLC methods offer good separation of the active compounds from impurities and degradation products. researchgate.netasianpubs.orgnih.gov

Various HPLC methods have been developed, employing different stationary phases (e.g., C8, C18 columns) and mobile phase compositions (mixtures of buffers, acetonitrile, methanol (B129727), and tetrahydrofuran) under isocratic or gradient elution conditions. ijpsjournal.comasianpubs.orgakjournals.comakjournals.comchromatographytoday.com Detection is commonly performed using ultraviolet (UV) detectors at specific wavelengths where the compounds absorb light, such as 239 nm and 250 nm. akjournals.comakjournals.com Some methods also utilize fluorescence detection for salmeterol due to its inherent fluorescence properties, offering increased sensitivity. chromatographytoday.com

HPLC methods are validated to demonstrate their suitability for intended purposes, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijpsjournal.cominnovareacademics.inasianpubs.orgakjournals.comzenodo.orgakjournals.com

Examples of reported HPLC method parameters and validation results include:

| Parameter | Fluticasone Propionate Range/Value | Salmeterol Xinafoate Range/Value | Reference |

| Linearity (R²) | > 0.999 | > 0.999 | akjournals.comakjournals.com |

| Accuracy (% Recovery) | 98.2% to 102.7% | 98.2% to 102.7% | akjournals.comakjournals.com |

| Precision (% RSD) | ≤ 2.2% | ≤ 2.2% | akjournals.comakjournals.com |

| Quantification Limit | 0.04 µg/mL (40 µL injection) | 0.025 µg/mL (40 µL injection) | akjournals.comakjournals.com |

| LOD | 0.13 µg/mL | 0.06 µg/mL | innovareacademics.in |

| LOQ | 0.6 µg/mL | 0.3 µg/mL | innovareacademics.in |

| Linearity Range (Plasma) | 6.67-66.67 µg/mL | 3.33-33.3 µg/mL | innovareacademics.in |

Stability-indicating HPLC methods are specifically developed and validated to separate and quantify the active compounds in the presence of their degradation products, ensuring accurate assessment of product stability over time. researchgate.netasianpubs.org

Spectroscopic Techniques (IR, NIR, Raman) for Material Characterization

Vibrational spectroscopic techniques, including IR, NIR, and Raman spectroscopy, are powerful, non-destructive tools for the solid-state structural analysis and characterization of pharmaceuticals. brad.ac.ukamericanpharmaceuticalreview.com Their application to the components of Seretide allows for detailed analysis of their molecular vibrations, providing insights into their chemical identity, crystalline form, and interactions within formulations. brad.ac.uknih.gov

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is commonly used to identify and characterize the functional groups present in fluticasone propionate and salmeterol xinafoate. globalresearchonline.netnih.gov By analyzing the absorption bands corresponding to specific molecular vibrations, researchers can confirm the identity of the individual APIs and assess their compatibility with excipients. globalresearchonline.net

Studies utilizing FTIR spectroscopy on fluticasone propionate have identified characteristic sharp bands corresponding to carbonyl (C=O) groups. Specifically, bands around 1744 cm⁻¹ are associated with the ester carbonyl, 1701 cm⁻¹ with the thioester carbonyl, and 1661 cm⁻¹ with the ketone carbonyl. nih.gov For salmeterol, characteristic bands include C-O stretching at 1579 cm⁻¹, O-H stretching at 3319 cm⁻¹, and N-H stretching at 3024 cm⁻¹. nih.gov

FTIR spectroscopy has also been employed to investigate potential physicochemical interactions between the APIs and propellants in pressurized metered dose inhalers (pMDIs). Studies have shown that while slight decreases in peak intensity might occur due to intermolecular hydrogen bonding, FTIR can confirm the absence of significant chemical interactions between salmeterol xinafoate, fluticasone propionate, and propellants like HFA 134a, indicating compatibility. globalresearchonline.net

Advanced IR techniques, such as Optical Photothermal Infrared (O-PTIR) and Atomic Force Microscopy Infrared (AFM-IR) spectroscopy, have enabled the characterization of fluticasone propionate and salmeterol xinafoate at the nanometer scale within dry powder inhaler formulations. acs.org These techniques provide spatially resolved IR spectra, allowing for the mapping of drug distribution within individual aerosol particles. acs.org For instance, O-PTIR and AFM-IR spectra have confirmed the presence of peaks related to fluticasone propionate at 1743, 1661, and 1700 cm⁻¹, and salmeterol xinafoate at 1580 cm⁻¹ in Seretide and other formulations containing these drugs. acs.org

| Compound | Characteristic IR Bands (cm⁻¹) | Functional Group | Source |

| Fluticasone Propionate | 1744 | Ester C=O | nih.gov |

| 1701 | Thioester C=O | nih.gov | |

| 1661 | Ketone C=O | nih.gov | |

| 1743, 1661, 1700 | Various C=O | acs.org | |

| Salmeterol | 1579 | C-O | nih.gov |

| 3319 | O-H | nih.gov | |

| 3024 | N-H | nih.gov | |

| Salmeterol Xinafoate | 1580 | N/A | acs.org |

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopic technique that provides information about molecular vibrations, complementing IR spectroscopy. nih.gov It is particularly useful for characterizing solid-state forms, including polymorphs, and investigating drug-excipient interactions. brad.ac.uknih.gov Raman spectroscopy is typically non-destructive and can be used to analyze samples with minimal preparation. spectroscopyonline.com

Raman spectroscopy has been successfully applied to the characterization of salmeterol xinafoate and fluticasone propionate. brad.ac.ukspectroscopyonline.com It can differentiate between different polymorphic forms of a drug substance, which is critical for ensuring the consistency and performance of pharmaceutical products. brad.ac.ukspectroscopyonline.comhubspot.net For example, Raman spectroscopy has been used to study the polymorphic forms of salmeterol xinafoate. brad.ac.ukaun.edu.eg

Morphologically-Directed Raman Spectroscopy (MDRS), which combines microscopy with Raman spectroscopy, is a sophisticated technique used to analyze particle size, shape, and chemical composition of pharmaceutical powders, including DPI formulations containing fluticasone propionate and salmeterol xinafoate. nih.govnanopharm.co.uk MDRS allows for the assessment of particle aggregation and the distribution of APIs within a formulation, providing insights into how different formulations may behave during aerosolization. nanopharm.co.uk Studies using MDRS have supported findings from dissolution studies, showing that the dissolution rate of fluticasone propionate is influenced by its association with highly soluble components in the formulation. nih.govresearchgate.net

Raman spectroscopy has also been utilized to investigate the co-deposition of salmeterol and fluticasone propionate from combination inhalers. researchgate.net By identifying individual drug particles, Raman spectroscopy, combined with statistical methods, can determine the extent of co-association between the two drugs when delivered from a single device compared to separate inhalers. researchgate.net Research has shown that co-deposition of fluticasone propionate and salmeterol particles from a combination MDI was significantly greater than from separate inhalers. researchgate.net

Raman spectroscopy can also be used to study the hygroscopic properties of pharmaceutical aerosols, including salmeterol xinafoate and fluticasone propionate. researchgate.net Studies using Raman spectroscopy on optically trapped particles have shown that fluticasone propionate exhibits no observable hygroscopicity, while salmeterol xinafoate shows some hygroscopic interactions. researchgate.net

| Compound | Spectroscopic Technique | Application | Key Findings | Source |

| Fluticasone Propionate | IR (O-PTIR, AFM-IR) | Nanoscale characterization & Drug mapping | Peaks at 1743, 1661, 1700 cm⁻¹ observed; enabled mapping of drug distribution in particles. | acs.org, researchgate.net |

| Salmeterol Xinafoate | IR (O-PTIR, AFM-IR) | Nanoscale characterization & Drug mapping | Peak at 1580 cm⁻¹ observed; enabled mapping of drug distribution in particles. | acs.org, researchgate.net |

| Fluticasone Propionate | FTIR | Functional group identification, Compatibility | Characteristic C=O bands identified; confirmed compatibility with propellant HFA 134a. | nih.gov, globalresearchonline.net |

| Salmeterol | FTIR | Functional group identification | Characteristic C-O, O-H, N-H bands identified. | nih.gov |

| Salmeterol Xinafoate | Raman | Polymorph characterization | Used to study polymorphic forms. | brad.ac.uk, aun.edu.eg |

| Fluticasone Propionate | Raman (MDRS) | Microstructural analysis, Drug distribution | Assessed particle aggregation and API distribution; supported dissolution rate findings. | nih.gov, nanopharm.co.uk, researchgate.net |

| Salmeterol Xinafoate | Raman (MDRS) | Microstructural analysis, Drug distribution | Assessed particle aggregation and API distribution. | nih.gov, nanopharm.co.uk |

| Fluticasone Propionate | Raman | Co-deposition studies | Showed significantly greater co-deposition with salmeterol from a combination MDI. | researchgate.net |

| Salmeterol | Raman | Co-deposition studies | Showed significantly greater co-deposition with fluticasone propionate from a combination MDI. | researchgate.net |

| Fluticasone Propionate | Raman | Hygroscopicity assessment | Revealed no observable hygroscopicity. | researchgate.net |

| Salmeterol Xinafoate | Raman | Hygroscopicity assessment | Showed some hygroscopic interactions. | researchgate.net |

These spectroscopic techniques provide essential information for understanding the material properties of fluticasone propionate and salmeterol xinafoate, contributing to the development, quality control, and performance assessment of Seretide and similar combination products.

Theoretical and Mechanistic Considerations in Receptor Biology and Pharmacodynamics

Glucocorticoid Receptor Dynamics and Ligand Interactions

The glucocorticoid receptor (GR) is a ligand-activated transcription factor that plays a critical role in regulating gene expression involved in metabolism, development, stress, and inflammatory responses. portlandpress.com As a member of the nuclear receptor superfamily, GR is composed of three main functional domains: an N-terminal transactivation domain (NTD), a central DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD). portlandpress.comfrontiersin.orgpnas.orgoup.com The LBD is where ligands bind and is also involved in dimerization and interaction with cofactors through the activation function-2 (AF2) domain. frontiersin.org

Conformational Changes and Receptor Activation

Upon binding of agonists, the GR undergoes significant conformational changes. frontiersin.orgpnas.orgnih.govtum.de These changes are induced by the ligand binding to the LBD, leading to the release of chaperone proteins like Hsp90, which in the absence of ligand, maintain GR in a conformation competent for high-affinity hormone binding and cytoplasmic retention. pnas.orgnih.govtum.deatsjournals.org The ligand-induced conformational change unmasks the nuclear localization signal, allowing the activated GR to translocate into the nucleus. pnas.orgtum.deatsjournals.org

In the nucleus, the activated hormone-bound GR typically forms homodimers and binds to glucocorticoid response elements (GREs) in the regulatory regions of target genes. frontiersin.orgpnas.orgatsjournals.org This binding to DNA can induce further allosterically induced conformational changes within the receptor. atsjournals.orgnih.gov These changes are crucial for the recruitment of coactivator complexes, such as those involving CREB-binding protein/p300 and p/CAF, which possess histone acetylase activity and are critical for chromatin remodeling and subsequent transcriptional activation. atsjournals.orgnih.gov The specific conformational changes induced by different ligands can influence the recruitment of coregulators, contributing to distinct transcriptional outcomes. nih.govoup.com Molecular dynamics simulations have been used to investigate ligand-induced conformational differences and their correlation with ligand efficacy. frontiersin.org

Insights from Structural Biology (e.g., MicroED)

Structural biology techniques have provided valuable insights into the structure and function of the GR, particularly its LBD and interactions with chaperones and ligands. X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in resolving the structures of GR domains and complexes. mdpi.combiorxiv.orgconicet.gov.arrcsb.orgnih.govresearchgate.net

Recent cryo-EM studies have shed light on the coordinated action of chaperone proteins like Hsp90 and Hsp70 in the GR loading and maturation cycle. mdpi.combiorxiv.orgnih.gov A cryo-EM structure of the GR-maturation complex (GR-Hsp90-p23) revealed that the GR LBD is restored to a folded, ligand-bound conformation while threaded through the Hsp90 lumen. biorxiv.orgrcsb.orgnih.gov These structures provide a molecular mechanism for chaperone-mediated GR remodeling and establish principles of client recognition, inhibition, transfer, and activation. biorxiv.orgnih.gov While MicroED was mentioned in the prompt's outline, the provided search results primarily highlight insights gained from X-ray crystallography and cryo-EM regarding GR structure and chaperone interactions.

Beta-Adrenergic Receptor Regulation and Desensitization

Beta-adrenergic receptors (BARs) are prototypical G protein-coupled receptors (GPCRs) that play significant roles in regulating various physiological functions, including cardiovascular and airway smooth muscle tone. plos.orgtandfonline.comatsjournals.org Activation of BARs by agonists leads to coupling with G proteins, typically Gs, which activates adenylyl cyclase and increases intracellular cAMP levels, leading to downstream effects. plos.orgtandfonline.comatsjournals.orgnih.gov

Mechanisms of Receptor Desensitization and Downregulation

Prolonged or repeated exposure to agonists can lead to a diminished response, a phenomenon known as desensitization, and a reduction in receptor number on the cell surface, termed downregulation. plos.orgtandfonline.comatsjournals.orgmdpi.comnih.govnih.govresearchgate.net These processes are crucial for regulating the sensitivity of cells to adrenergic stimulation and preventing overstimulation. tandfonline.commdpi.comnih.gov

Receptor Phosphorylation and G-Protein Uncoupling